4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
“4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic compound. It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .
Synthesis Analysis
The synthesis of benzamide derivatives, such as “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide”, is often performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” can be elucidated using various spectroanalytical techniques such as NMR, IR, and elemental analysis . Single-crystal X-ray diffraction technique can also be used to determine the crystal structure .Chemical Reactions Analysis
The reaction for the synthesis of benzamide derivatives involves the direct condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” can be determined using various techniques. For instance, its molecular weight can be calculated based on its molecular formula .Scientific Research Applications
Anticancer Activity
The compound shows promise in anticancer research. For example, a study by Ravinaik et al. (2021) synthesized related benzamide derivatives and evaluated their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Many of the tested compounds exhibited moderate to excellent anticancer activity, surpassing the reference drug etoposide in some cases (Ravinaik et al., 2021).
Antifungal Agents
Benzamide derivatives have also been investigated for their antifungal properties. A study by Narayana et al. (2004) focused on synthesizing new benzamide derivatives as potential antifungal agents. These compounds showed promising results in combating fungal infections (Narayana et al., 2004).
Antimicrobial Activity
Compounds in this category have been studied for their antimicrobial effects. For instance, Bikobo et al. (2017) synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and tested them against various bacterial and fungal strains. Some synthesized molecules were more potent than reference drugs, especially against Gram-positive strains (Bikobo et al., 2017).
Antioxidant Properties
The antioxidant potential of similar benzamide derivatives has been explored. Demir et al. (2015) analyzed a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide using X-ray diffraction and density functional theory, indicating potential antioxidant properties (Demir et al., 2015).
Structural Analysis
Structural analysis of benzamide derivatives provides insights into their potential applications. Horishny et al. (2013) conducted a structural analysis of a related compound, providing valuable information on its molecular geometry and potential applications (Horishny et al., 2013).
Future Directions
The future directions for the study of “4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” could involve further exploration of its biological activities, such as its antimicrobial and antiproliferative effects . Additionally, its potential use as a lead compound for rational drug designing could be investigated .
properties
IUPAC Name |
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-12(22)13-6-8-14(9-7-13)18(23)21-19-20-17(11-25-19)15-4-3-5-16(10-15)24-2/h3-11H,1-2H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGHNGOXOPTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
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